3-Hydroxypyridine hydrochloride
Description
Contextual Definition and Chemical Significance
3-Hydroxypyridine (B118123), a monohydroxypyridine, is an organic compound featuring a pyridine (B92270) ring substituted with a hydroxyl group at the third position. nih.govchemicalbook.com Its hydrochloride salt, 3-Hydroxypyridine hydrochloride, is formed by the reaction of 3-hydroxypyridine with hydrochloric acid. nih.gov This salt form often enhances the stability and solubility of the parent compound, making it a more convenient format for various applications in chemical research.
The chemical significance of 3-hydroxypyridine and its hydrochloride salt stems from the presence of both a Lewis acid and a Lewis base center within the same molecule. This dual reactivity makes it a valuable and versatile building block in organic synthesis. google.com The compound is a white to light yellow or light tan crystalline powder, soluble in water and alcohol, and slightly soluble in ether and benzene (B151609). nih.govchemicalbook.comchemicalbook.com
Interactive Data Table: Chemical and Physical Properties
| Property | Value | Source |
| 3-Hydroxypyridine | ||
| Molecular Formula | C5H5NO | nih.gov |
| Molecular Weight | 95.10 g/mol | nih.gov |
| Melting Point | 125-128 °C | chemicalbook.comchemicalbook.com |
| Boiling Point | 280-281 °C | chemicalbook.comchemicalbook.com |
| This compound | ||
| Molecular Formula | C5H6ClNO | nih.gov |
| Molecular Weight | 131.56 g/mol | nih.gov |
| Melting Point | 217 °C (decomposes) | sigmaaldrich.com |
Historical Perspectives in Organic Synthesis and Natural Product Isolation
Historically, pyridine itself was first isolated in a pure state from bone oil in 1849. dur.ac.uk Over time, the focus shifted to its derivatives, including the hydroxypyridines. A notable early synthesis of a substituted 3-hydroxypyridine was the total synthesis of pyridoxol (Vitamin B6) by Harris and Fulkers, which confirmed its structure as a 2,4,5-trisubstituted-3-hydroxypyridine. dur.ac.uk
The development of synthetic routes to 3-hydroxypyridine has been an area of significant research. One established method involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. chemicalbook.comchemicalbook.com Another approach starts from 3-chloropyridine (B48278), which is heated with a basic hydroxide (B78521). google.com The rearrangement of furans to produce 3-hydroxypyridines is also a versatile and widely used method. dur.ac.uk
In the realm of natural products, 3-hydroxypyridine has been identified in several plant species, including Paeonia lactiflora, Salvia divinorum, and Capsicum annuum var. annuum. nih.govdergipark.org.tr It has also been detected as a thermal degradation product from the smoke of burning Salvia divinorum leaves. nih.govchemicalbook.com Furthermore, derivatives of 3-hydroxypyridine are found in nature, such as in the co-enzyme NAD+ which plays a crucial role in biological redox reactions. dur.ac.uk
Broad Research Relevance as a Heterocyclic Building Block
This compound serves as a fundamental heterocyclic building block in the synthesis of a wide array of more complex molecules. srdorganics.comossila.com Its utility spans various sectors of the chemical industry, including pharmaceuticals and agrochemicals. chemimpex.comchempoint.com The ability to functionalize the pyridine ring and the hydroxyl group allows for the creation of diverse molecular scaffolds. dur.ac.uk
In medicinal chemistry, the 3-hydroxypyridine core is a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. srdorganics.com For instance, it is a key intermediate in the synthesis of cholinergic drugs like pyridostigmine (B86062) bromide and in the development of potential anticancer agents such as 2-amino-3-hydroxypyridine (B21099). chempoint.com Research has also explored its use in creating compounds with antimicrobial and antioxidant properties. chempoint.comresearchgate.net
In the agrochemical industry, 3-hydroxypyridine is used to synthesize herbicides and other crop protection agents. chempoint.com Its chemical stability and functional versatility make it a valuable precursor for developing effective agricultural products. chempoint.com The compound's reactivity has also been harnessed in the development of corrosion inhibitors and as a reagent in analytical chemistry for the detection of metal ions. chemimpex.com
The versatility of 3-hydroxypyridine and its hydrochloride salt is further demonstrated by its use in the enantioselective synthesis of natural products, such as (+)-pseudoconhydrine. rsc.org Its application in the synthesis of dithiophosphonates has also been explored, leading to compounds with potential antimicrobial activity. dergipark.org.trresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65520-06-1 |
|---|---|
Molecular Formula |
C5H6ClNO |
Molecular Weight |
131.56 g/mol |
IUPAC Name |
pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H5NO.ClH/c7-5-2-1-3-6-4-5;/h1-4,7H;1H |
InChI Key |
MMYJPKBZGYMSPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)O.Cl |
Canonical SMILES |
C1=CC(=CN=C1)O.Cl |
Synonyms |
3-hydroxypyridine 3-hydroxypyridine hydrochloride 3-hydroxypyridine isomer 3-hydroxypyridine, silver (1+) salt 3-hydroxypyridine, sodium salt 3-hydroxypyridinium |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxypyridine and Its Derivatives
Established Synthetic Routes and Strategies
Traditional approaches to the 3-hydroxypyridine (B118123) core rely on the transformation of readily available starting materials through well-established reaction pathways. These methods have been fundamental in providing access to this important class of compounds.
Synthesis from Halopyridines via Nucleophilic Substitution
A direct and industrially relevant method for the preparation of 3-hydroxypyridine involves the nucleophilic substitution of a halogen atom, typically chlorine, at the 3-position of the pyridine (B92270) ring. This reaction is generally carried out under elevated temperatures and pressures in the presence of a base.
One patented method describes the synthesis of 3-hydroxypyridine from 3-chloropyridine (B48278). google.com The process involves dissolving 3-chloropyridine in a solvent and heating it to 130-140°C. google.com A basic hydroxide (B78521) is then added in batches, and the reaction mixture is stirred for a period to facilitate the substitution. google.com Following the reaction, the solvent is removed by distillation. The subsequent workup involves neutralization with concentrated hydrochloric acid to a pH of 6-7, followed by evaporation of water and purification by distillation under reduced pressure to afford 3-hydroxypyridine. google.com This method is highlighted for its operational simplicity and suitability for large-scale industrial production. google.com
| Starting Material | Reagents | Temperature | Yield | Reference |
| 3-Chloropyridine | Basic Hydroxide, HCl | 130-140°C | 85-86% (molar yield) | google.com |
Routes Employing Furfurylamine (B118560) Precursors
An alternative and widely cited synthetic route utilizes furfurylamine, a bio-renewable feedstock, as the starting material. This transformation involves an oxidative ring expansion of the furan (B31954) ring to form the pyridine nucleus.
The synthesis is achieved by reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid. researchgate.netresearchgate.net The reaction conditions are crucial for achieving a good yield. The optimal molar ratio of furfurylamine to hydrochloric acid to hydrogen peroxide is reported to be 1:5:1.1. researchgate.netresearchgate.net The hydrogen peroxide is added dropwise at a low temperature of 0-5°C, followed by refluxing at 100-105°C for a short duration. researchgate.netresearchgate.net This process leads to the formation of 3-hydroxypyridine in good yield and high purity. researchgate.netresearchgate.net
| Starting Material | Reagents | Key Conditions | Yield | Purity | Reference |
| Furfurylamine | Hydrogen Peroxide, HCl | Dropwise H2O2 at 0-5°C, then reflux at 100-105°C | 76% | 99.3% | researchgate.netresearchgate.net |
Rearrangement Reactions of Furan Derivatives
The conversion of furan derivatives to 3-hydroxypyridines through rearrangement reactions represents another important synthetic strategy. This approach leverages the structural relationship between the five-membered furan ring and the six-membered pyridine ring.
One of the foundational methods in this category is the rearrangement of acylfurans. Research has demonstrated the conversion of these compounds into 3-hydroxypyridines. acs.org A more specific example involves the treatment of 2-acylfuran with a nitrogen-containing compound, such as an ammonium (B1175870) salt, in an aqueous or alcoholic ammonia (B1221849) solution at elevated temperatures (150-300°C) and pressures. google.com This process facilitates the ring transformation to yield the corresponding 3-hydroxypyridine derivative. For instance, the reaction of 5-methyl-2-propionylfuran with an ammonium salt in aqueous ammonia has been shown to produce 2-ethyl-6-methyl-3-hydroxypyridine. google.com
Alkylation and Subsequent Hydroxylation of Pyridine Scaffolds
Modifying the pyridine ring itself through a sequence of reactions is another viable pathway to 3-hydroxypyridine. This can involve the introduction of a functional group that can later be converted to a hydroxyl group. While direct alkylation followed by hydroxylation is less common, a notable method involves the hydroxylation of pyridine N-oxides.
A photochemical approach allows for the C3 selective hydroxylation of pyridines via the valence isomerization of pyridine N-oxides. acs.orgnih.gov In this metal-free transformation, a pyridine N-oxide is irradiated with UV light (e.g., 254 nm) in the presence of an acid, such as acetic acid, and a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgnih.gov This process is believed to proceed through an oxaziridine (B8769555) intermediate, which then rearranges to form the 3-hydroxypyridine. nih.gov This method is particularly attractive for the late-stage functionalization of complex molecules. acs.org
| Substrate | Key Reagents/Conditions | Product | Yield | Reference |
| Pyridine N-oxide | Acetic acid, (F3C)3COH, 254 nm UV light | 3-Hydroxypyridine | 64% | acs.orgnih.gov |
Advanced Synthetic Approaches
In addition to established methods, contemporary organic synthesis has introduced more sophisticated and powerful strategies for constructing the 3-hydroxypyridine framework. These advanced approaches often offer greater efficiency, flexibility, and control over the substitution pattern of the final product.
Ruthenium-Catalyzed Ring-Closing Olefin Metathesis (RCM) Strategies
A significant advancement in the synthesis of substituted 3-hydroxypyridines is the application of ruthenium-catalyzed ring-closing olefin metathesis (RCM). This powerful carbon-carbon bond-forming reaction has been ingeniously adapted to construct the pyridine ring, offering a versatile entry to a wide range of derivatives that are otherwise difficult to access.
The general strategy involves the synthesis of acyclic nitrogen-containing dienes, which are then subjected to a ruthenium catalyst, such as one of the Grubbs catalysts, to induce ring closure. organic-chemistry.orgnih.govresearchmap.jp The resulting cyclic intermediates, typically 1,6-dihydro-2H-pyridin-3-ones, can then be converted to the aromatic 3-hydroxypyridine through one of two primary pathways: elimination or an oxidation/deprotection sequence. organic-chemistry.orgnih.govresearchmap.jp
The elimination pathway often employs a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as N,N-dimethylformamide (DMF). organic-chemistry.orgresearchmap.jp The oxidation/deprotection route involves treating the RCM product with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by the removal of a nitrogen-protecting group, for instance, with palladium on carbon. organic-chemistry.orgacs.org This RCM-based methodology is lauded for its simplicity, flexibility, and the ability to avoid the formation of inseparable regioisomers, which can be a challenge in other synthetic approaches. organic-chemistry.orgresearchmap.jp
| Key Strategy | Intermediate | Final Step | Reference |
| RCM/Elimination | 1,6-Dihydro-2H-pyridin-3-one | Elimination with DBU | organic-chemistry.orgresearchmap.jp |
| RCM/Oxidation/Deprotection | 1,6-Dihydro-2H-pyridin-3-one | Oxidation with DDQ and Deprotection | organic-chemistry.orgacs.org |
Development of Functionalized 3-Hydroxypyridines (e.g., 2-aryl, 2-heteroaryl derivatives)
The synthesis of functionalized 3-hydroxypyridines, particularly those bearing aryl or heteroaryl substituents at the 2-position, is a significant area of research due to their potential applications in various fields of chemistry.
A versatile one-step method for synthesizing 2-heteroaryl-3-hydroxypyridine derivatives involves the ring expansion of 2-acylfurans with ammonia. rsc.org This reaction is typically carried out at elevated temperatures, such as 150 °C, in a sealed vessel. rsc.org The proposed mechanism entails the initial attack of ammonia at the C-5 position of the furan ring, which leads to a ring-opening and subsequent ring-closure sequence, with the furan's oxygen atom becoming the hydroxyl group in the final pyridine product. rsc.org This method has proven effective for a range of heteroaryl groups. rsc.org
Another approach to functionalized 3-hydroxypyridines is the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. This two-stage synthesis begins with the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate (B1210297) in acetic acid, followed by debenzylation to yield the final product. urfu.ru
Furthermore, a regioselective, transition-metal-free synthesis of 3-(2-hydroxyaryl)pyridines has been developed. nih.gov This method involves the reaction of pyridine N-oxides with silylaryl triflates in the presence of cesium fluoride (B91410) in acetonitrile (B52724) at room temperature, proceeding through a series of rearrangements to give good yields. nih.gov Copper-catalyzed N-arylation and O-arylation reactions have also been successfully applied to 2-, 3-, and 4-hydroxypyridines, expanding the scope of accessible derivatives. acs.org For instance, the O-arylation of 3-hydroxypyridines with aryl bromides and iodides has been achieved using a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088). acs.org
Table 1: Synthesis of 2-Heteroaryl-3-hydroxypyridine Derivatives from 2-Acylfurans
| Precursor (2-Acylfuran) | Reaction Conditions | Product (2-Heteroaryl-3-hydroxypyridine) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Benzoylfuran | Ammonia, 150°C, 5h | 2-Phenyl-3-hydroxypyridine | - | rsc.org |
| 2-Acylfuran (1g) | Ammonia, 110°C, 12h | 2-Heteroaryl-3-hydroxypyridine (2g) | 27 | rsc.org |
| 2-Acylfurans (1a-l) | Ammonia, 150°C, 5h | 2-Heteroaryl-3-hydroxypyridine derivatives (2a-l) | - | rsc.org |
Note: Specific yields for all derivatives were not provided in the source material.
Patent-Based Synthetic Innovations
The patent literature reveals several innovative methods for the synthesis of 3-hydroxypyridine and its derivatives, often focusing on scalability and industrial applicability.
A patented method for preparing 3-hydroxypyridine involves the reaction of 3-chloropyridine with a basic hydroxide in a solvent at 130 to 140 °C. google.com The process is described as having mild reaction conditions, simple work-up, and being suitable for large-scale production with high yields. google.com Another patented approach utilizes the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution with alkali metal hydroxides under pressure greater than 2 atmospheres. google.com The use of a potassium chloride catalyst in this process can help reduce the reaction temperature. google.com
For the synthesis of functionalized derivatives, a Russian patent details a method for producing 3-hydroxypyridine derivatives by treating 2-acylfuran with a nitrogen-containing compound in aqueous or alcoholic ammonia at temperatures between 130-300 °C under elevated pressure. google.com This method is claimed to increase the yield of the final product and improve economic indicators. google.com
The synthesis of 3-hydroxy-2-nitropyridine (B88870) is described in a patent that involves the reaction of 3-hydroxypyridine with a nitrate (B79036) and acetic anhydride. patsnap.com Another patent for the same compound details a process starting from furfurylamine and hydrogen peroxide in a hydrochloric acid solution to first obtain 3-hydroxypyridine, which is then nitrated. google.com A method for preparing 2-amino-3-hydroxypyridine (B21099) starts with the ring-opening reaction of furfural (B47365) with chlorine or bromine, followed by reaction with an ammonia sulfamate (B1201201) solution and subsequent hydrolysis. patsnap.com This process uses furfural as a raw material to reduce costs and improve yield. patsnap.com
Table 2: Overview of Patented Synthetic Methods
| Patent Number | Starting Material | Key Reagents/Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| CN105175320A | 3-Chloropyridine | Basic hydroxide, 130-140°C | 3-Hydroxypyridine | Mild conditions, high yield, scalable | google.com |
| US3218330A | 3-Pyridinesulfonic acid | Alkali metal hydroxides, >2 atm pressure, KCl catalyst | 3-Hydroxypyridine | Reduced reaction temperature | google.com |
| RU2319694C1 | 2-Acylfuran | Nitrogen-containing compound, aqueous/alcoholic ammonia, 130-300°C, elevated pressure | 3-Hydroxypyridine derivatives | Increased yield, improved economics | google.com |
| CN105272908A | 3-Hydroxypyridine | Nitrate, acetic anhydride, 35-55°C | 3-Hydroxy-2-nitropyridine | - | patsnap.comgoogle.com |
| CN-202010214870.0 | Furfural | Chlorine/bromine, ammonia sulfamate solution | 2-Amino-3-hydroxypyridine | Cost-effective, improved yield | patsnap.com |
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters such as temperature, concentration, and catalysis is crucial for maximizing the yield and purity of 3-hydroxypyridine and its derivatives.
Influence of Temperature, Concentration, and Catalysis
The synthesis of 3-hydroxypyridine from furfurylamine and hydrogen peroxide in the presence of hydrochloric acid has been optimized. researchgate.netresearchgate.net The optimal conditions were identified as a molar ratio of furfurylamine to HCl to H2O2 of 1:5:1.1. researchgate.netresearchgate.net The hydrogen peroxide is added dropwise at a low temperature of 0-5 °C, followed by refluxing at 100-105 °C for 30 minutes, resulting in a 76% yield and 99.3% purity. researchgate.netresearchgate.net
In the synthesis of 2-heteroaryl-3-hydroxypyridines from 2-acylfurans, temperature plays a significant role. rsc.org While the most widely applicable conditions are reported as 150 °C for 5 hours, it was noted that a lower reaction temperature (e.g., 110 °C) could increase the yield of the desired pyridine product. rsc.org However, this benefit is counteracted by the formation of more by-products, which complicates the purification process. rsc.org
Catalysis also plays a key role in some synthetic routes. For instance, in the hydrolysis of 3-pyridinesulfonic acid, the use of potassium chloride as a catalyst can reduce the required reaction temperature. google.com In the copper-catalyzed arylation of hydroxypyridines, the choice of ligand is critical. For the N-arylation of 2-hydroxypyridine, 4,7-dimethoxy-1,10-phenanthroline (B1245073) was effective, while a copper catalyst with 2,2,6,6-tetramethylheptane-3,5-dione was used for the O-arylation of 3-hydroxypyridines. acs.org
The thermal stability of 3-hydroxypyridine itself has been investigated, showing it is stable at temperatures up to 75 °C over 12 weeks of incubation. researchgate.net
Emerging Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact.
A notable green approach is the use of multicomponent reactions under solvent-free conditions. mdpi.com A novel one-pot synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been developed through the three-component condensation of alkenes, ketones, and ammonium acetate. mdpi.com This method offers advantages such as shorter reaction times, higher yields, and benign reaction conditions by heating the reagents to 80 °C without any solvent. mdpi.com
The utilization of bio-based feedstocks is another cornerstone of green synthesis. A direct and environmentally friendly method has been reported for the production of 3-hydroxypyridines from bio-based furfural. researchgate.net This strategy avoids reliance on fossil fuels for the production of pyridine derivatives. researchgate.net
Furthermore, some patented synthesis methods are designed with green principles in mind. For example, a preparation method for 2-hydroxy-3-nitropyridine (B160883) is claimed to produce minimal waste liquid and gas, making it suitable for environmentally friendly, large-scale production. google.com
Reaction Mechanisms and Chemical Reactivity of 3 Hydroxypyridine
Electrophilic Substitution Pathways and Regioselectivity
The pyridine (B92270) ring, due to the electronegativity of the nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609). quimicaorganica.org The presence of the hydroxyl group in 3-hydroxypyridine (B118123) further influences the reaction's course. Generally, electrophilic substitution on the pyridine ring is favored at the 3- and 5-positions due to the greater stability of the reaction intermediate (the sigma complex). quimicaorganica.orgquora.com Attack at the 2- or 4-positions results in a resonance structure where the positive charge resides on the nitrogen atom, which is highly unfavorable. quora.com
In the case of 3-hydroxypyridine, nitration occurs on the conjugate acid of the molecule at the 2-position. This indicates that under the acidic conditions required for nitration, the hydroxyl group is protonated, and the directing effect is governed by the resulting pyridinium (B92312) species. The electron-withdrawing nature of the positively charged nitrogen deactivates the ring, but the 2-position becomes the most favorable site for attack.
The regioselectivity of electrophilic substitution is a critical aspect of pyridine chemistry. The electron density in the pyridine ring is highest at the 3-position, making it the preferred site for electrophilic attack in many cases. quora.com However, the specific reaction conditions and the nature of the electrophile can alter this preference. For instance, while nitration of 3-hydroxypyridine occurs at the 2-position, other electrophilic substitutions might favor the 3- or 5-positions depending on the interplay of electronic and steric factors.
A summary of the directing effects in electrophilic aromatic substitution on substituted benzenes can provide a useful analogy for understanding the behavior of substituted pyridines.
Tautomeric Equilibria in Solution and Gas Phase
3-Hydroxypyridine exists in a tautomeric equilibrium with its zwitterionic keto form, 3-pyridone. researchgate.netrsc.org The position of this equilibrium is highly dependent on the surrounding medium.
In the gas phase , the enolic form (3-hydroxypyridine) is significantly favored. researchgate.netrsc.org However, in aqueous solution , the zwitterionic keto form (3-pyridone) is highly stabilized by hydrogen bonds, leading to a situation where both tautomers coexist in nearly equal proportions. researchgate.net The tautomeric equilibrium constant (KT) in aqueous solution is approximately 1.17. researchgate.net
This equilibrium can be influenced by the environment. For example, in the hydrophobic cavities of cyclodextrins, the equilibrium shifts towards the enol form. rsc.org This property makes the 3-hydroxypyridine/3-pyridone system a potential probe for the hydrophobicity of macromolecules. rsc.org
The different electronic structures of the tautomers lead to distinct spectroscopic properties. While their UV-Vis absorption spectra overlap, the 1s N → π* transitions are shifted by about 1.5 eV, allowing for their individual study using techniques like resonant inelastic X-ray scattering. researchgate.net
Coordination Chemistry and Ligand Properties
3-Hydroxypyridine and its derivatives are versatile ligands in coordination chemistry, capable of binding to a variety of metal ions. nih.govscholaris.ca Their coordination behavior is intricately linked to their protonation state, which is, in turn, dependent on the pH of the solution.
Formation of Metal Complexes with Transition Metals
3-Hydroxypyridinones (HOPOs), a class of compounds that includes the tautomeric form of 3-hydroxypyridine, are excellent chelating agents for hard metal ions, particularly iron(III). kcl.ac.uk They form stable 5-membered chelate rings where the metal is coordinated by two vicinal oxygen atoms. kcl.ac.uk This chelating ability has led to their investigation for various applications in biological and medical fields. kcl.ac.uk
The coordination chemistry of hydroxypyridine ligands with 3d transition metals is extensive, leading to the formation of di- and polynuclear complexes. rsc.org For example, nickel complexes with derivatives of hydroxypyridine have been synthesized and characterized, exhibiting interesting magnetic properties. scholaris.ca
The versatility of hydroxypyridonate ligands is further demonstrated by their use in catalysis, where they can stabilize transition metal centers in various oxidation states and facilitate reactions such as hydroboration and C-H olefination. rsc.org
pH-Dependent Protonation States and Ligand Coordination
The protonation state of 3-hydroxypyridine is crucial for its coordinating ability. rsc.orgnorthwestern.edu The molecule can act as a neutral, anionic, or even cationic ligand depending on the pH. nih.gov In its deprotonated (phenoxide) form, it becomes a stronger electron donor, enhancing its coordination strength. rsc.org
This pH-dependent behavior has been exploited in the design of responsive probes. For instance, lanthanide complexes of 3-hydroxypyridine derivatives have been developed as pH-responsive MRI probes. rsc.orgnorthwestern.edursc.org The change in protonation state alters the ligand's coordination to the lanthanide ion, which in turn affects the magnetic properties of the complex, allowing for the spectroscopic detection of pH changes. rsc.orgrsc.org
The pKa values of the ligand are critical in determining the pH range over which these changes occur. For an iron(III) complex with a hydroxypyridine-appended triamine chelate, the deprotonation of the bound water molecule was observed with a pKa of around 7.2-7.5. nih.gov
Interaction with Reactive Species and Oxidative Processes
3-Hydroxypyridine can interact with reactive species, including free radicals, and participate in oxidative processes. This reactivity is relevant to its potential biological activities.
Free Radical Scavenging Mechanisms
Phenolic compounds, including 3-hydroxypyridine, can act as antioxidants by scavenging free radicals. nih.gov The primary mechanisms by which this occurs are hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.govmdpi.com
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. nih.gov
Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, and the resulting radical cation then loses a proton. mdpi.com
The dominant mechanism depends on factors such as the solvent and the structure of the antioxidant. In polar solvents, the SPLET mechanism is often favored for phenolic compounds. nih.gov Theoretical studies using density functional theory (DFT) can help elucidate the preferred reaction pathway by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.gov
It is important to note that while 3-hydroxypyridine can scavenge radicals, some of its derivatives, in complex with metals like iron, can also generate reactive oxygen species (ROS) such as the superoxide (B77818) radical. nih.govnih.gov This pro-oxidant activity can lead to cellular damage. nih.gov The presence of 3-hydroxypyridine as an endogenous photosensitizer in human skin can also mediate oxidative stress upon UVA/UVB excitation. medchemexpress.com
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes. wikipedia.org This process is a free radical-mediated chain reaction that consists of three main stages: initiation, propagation, and termination. wikipedia.orgnih.gov Initiation involves the abstraction of a hydrogen atom from a lipid molecule by a reactive oxygen species (ROS), forming a lipid radical (L•). wikipedia.orgmdpi.com During propagation, this lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction. wikipedia.orgnih.gov This cascade can lead to significant cellular damage and has been implicated in the pathogenesis of various diseases. wikipedia.orgnih.gov
3-Hydroxypyridine and its derivatives have demonstrated significant antioxidant properties, enabling them to inhibit the process of lipid peroxidation. nih.govnih.gov Their mechanism of action is multifaceted, primarily involving the scavenging of reactive oxygen species and the chelation of metal ions that can catalyze lipid peroxidation. nih.gov Phenolic antioxidants, a class to which 3-hydroxypyridines belong, typically inhibit lipid peroxidation by donating a hydrogen atom from their hydroxyl group to lipid peroxyl radicals, thereby interrupting the propagation phase of the chain reaction. nih.gov
Research has shown that analogues of 3-hydroxypyridine, such as mexidol, emoxipin, and proxipin, are effective inhibitors of lipid peroxidation. nih.gov Studies using model systems, including suspensions of phospholipid liposomes, have demonstrated that these compounds can interact with catalytically active ferrous ions (Fe²⁺), removing them from the system and thus preventing them from participating in the initiation of peroxidation. nih.gov Furthermore, they are proficient scavengers of reactive oxygen species. nih.gov The antioxidant activity of these 3-hydroxypyridine analogues was found to decrease in the order: mexidol > emoxipin > proxipin. nih.gov
The antioxidant potential of 3-hydroxypyridine derivatives is also highlighted in computational studies. Density functional theory (DFT) calculations on certain 3-hydroxypyridin-4-one derivatives have indicated that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a preferred pathway for their antioxidant action. researchgate.net This mechanism, along with hydrogen atom transfer (HAT), is crucial for the radical scavenging activity of these compounds. nih.gov
The effectiveness of antioxidants in inhibiting lipid peroxidation can be quantified using various assays. One common method is the β-carotene/linoleic acid assay, which measures the ability of a compound to prevent the bleaching of β-carotene caused by lipid radicals generated from the oxidation of linoleic acid. gavinpublishers.com The results are often expressed as Relative Antioxidant Activity (RAA). Another method involves determining the IC₅₀ value, which is the concentration of the antioxidant required to inhibit a certain percentage (typically 50%) of the peroxidation process or to scavenge 50% of a stable free radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netnih.gov
The following table summarizes research findings on the antioxidant activity of various 3-hydroxypyridine derivatives and related compounds.
| Compound/Derivative | Assay Method | Finding | Reference |
| Mexidol | Chemiluminescence in phospholipid liposomes | Highest antioxidant activity among the tested analogues | nih.gov |
| Emoxipin | Chemiluminescence in phospholipid liposomes | Intermediate antioxidant activity | nih.gov |
| Proxipin | Chemiluminescence in phospholipid liposomes | Lowest antioxidant activity among the tested analogues | nih.gov |
| 3-Hydroxypyridin-4-one Derivatives (HP3, HP4) | DPPH scavenging | Showed significant antioxidant activity | researchgate.net |
| 1,4-Dihydropyridines (unsymmetric) | β-carotene/linoleic acid | Compounds with electron-donating groups showed high Relative Antioxidant Activity (RAA) | gavinpublishers.com |
Spectroscopic and Structural Elucidation Techniques in Research
Advanced Experimental Spectroscopic Characterization Methodologies
A suite of sophisticated spectroscopic tools has been instrumental in characterizing 3-hydroxypyridine (B118123) hydrochloride and its derivatives. These methods probe the molecule's nuclear and electronic environments, offering a comprehensive picture of its identity and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature, pH-Dependent Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-hydroxypyridine hydrochloride in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.
In ¹H NMR studies of 3-hydroxypyridine in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed for the aromatic protons. chemicalbook.com For instance, at 399.65 MHz, the proton chemical shifts are assigned as follows: 8.284 ppm, 8.093 ppm, 7.327 ppm, and 7.29 ppm, although the hydroxyl proton peak is often not observed in this solvent. chemicalbook.com In a more polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 300 MHz, the proton signals and their coupling constants provide detailed insight into the electronic distribution within the pyridine (B92270) ring. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the pyridine ring. chemicalbook.com These shifts are sensitive to the electronic effects of the hydroxyl group and the nitrogen heteroatom.
The behavior of 3-hydroxypyridine and its derivatives can be further investigated through variable temperature and pH-dependent NMR studies. Such studies reveal information about dynamic processes, such as tautomeric equilibria and proton exchange rates. For example, in a study of a lanthanide complex incorporating a 3-hydroxy-6-methylpyridyl group, pH-dependent NMR spectroscopy demonstrated changes in the chemical shifts of reporter nuclei, reflecting the protonation state of the hydroxypyridine moiety. nih.govrsc.org This highlights the sensitivity of the NMR signature to the local pH environment. nih.govrsc.org Similarly, temperature-dependent NMR can be used to study conformational changes and the kinetics of proton exchange. nih.gov
¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for 3-Hydroxypyridine in DMSO-d₆ at 300 MHz chemicalbook.com
| Parameter | Value |
| δ(A) | 8.363 |
| δ(B) | 7.315 |
| δ(C) | 7.258 |
| δ(D) | 8.146 |
| J(A,B) | 2.80 |
| J(A,C) | 0.70 |
| J(A,D) | -0.15 |
| J(B,C) | 8.35 |
| J(B,D) | 1.45 |
| J(C,D) | 4.65 |
| δ(E) | 9.905 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the vibrational modes of this compound, allowing for the identification of key functional groups. The FT-IR spectrum, typically recorded using a KBr pellet or as an ATR-IR spectrum, displays characteristic absorption bands. nih.gov These bands correspond to the stretching and bending vibrations of the O-H, C-H, C=C, C=N, and C-O bonds within the molecule. nih.govchemicalbook.com Matrix isolation FT-IR studies, often combined with theoretical calculations, have been employed to investigate the hydrogen-bonding interactions between 3-hydroxypyridine and water molecules. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions, pKa Determinations, DNA Binding)
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within the 3-hydroxypyridine molecule and for determining its acid dissociation constant (pKa). The UV-Vis spectrum of 3-hydroxypyridine exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring. nih.govresearchgate.net
Crucially, the position and intensity of these absorption bands are sensitive to the pH of the solution. This property is exploited for the determination of the pKa value of the hydroxyl group. By monitoring the changes in the UV-Vis spectrum as a function of pH, the equilibrium between the protonated and deprotonated forms of the molecule can be quantified. tripod.comnih.govchemagine.co.ukyoutube.com For instance, the UV-Vis absorption spectrum of a europium(III) complex with a 3-hydroxy-6-methylpyridyl ligand shows a hypsochromic (blue) shift with increasing pH, which is consistent with deprotonation and results in a calculated pKa of 7.4. rsc.org In another example, studies on an iron(III) complex with a hydroxypyridine-appended triamine chelate showed changes in the electronic absorbance spectra with pH, corresponding to the deprotonation of the phenol (B47542) pendants. nih.gov
Raman Spectroscopy
Raman spectroscopy offers a complementary vibrational spectroscopic technique to FT-IR. The Raman spectrum of 3-hydroxypyridine provides information on the vibrational modes of the molecule, with different selection rules compared to IR spectroscopy. nih.gov This can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. Studies on pyridine under high pressure using Raman spectroscopy have revealed structural transitions and changes in the vibrational modes of the ring. aps.org
X-ray Crystallography of Analogous Structures
Integration of Computational and Theoretical Spectroscopic Studies
The synergy between experimental spectroscopic data and computational chemistry provides a deeper and more robust understanding of the molecular properties of 3-hydroxypyridine. nih.gov Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict and interpret spectroscopic data.
Computational methods can be used to calculate theoretical NMR chemical shifts, which can then be correlated with experimental values to confirm structural assignments and assess the tautomeric preferences of the molecule in different solvents. cmst.eu For instance, GIAO/B3LYP/6-31G(d,p) and IGLO/deMon/NMR approaches have been used to calculate ¹H and ¹³C NMR chemical shifts for 3-hydroxypyridine, suggesting the dominance of the 3-hydroxy tautomer in DMSO-d₆. cmst.eu
In the realm of vibrational spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of both IR and Raman spectra. ias.ac.in These theoretical spectra can be compared with experimental data to aid in the assignment of complex vibrational modes. ias.ac.in Furthermore, computational studies have been instrumental in understanding the dissociation behavior of hydroxypyridine N-oxides in mass spectrometry and the phototautomeric reactions of related systems. nih.govdocumentsdelivered.com The combination of experimental and computational approaches has also been used to investigate the hydrogen bonding between 3-hydroxypyridine and water. acs.org
Density Functional Theory (DFT) for Vibrational Spectra and Electronic Properties
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of molecular systems. It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules like 3-hydroxypyridine and its derivatives.
Vibrational Spectra Analysis
DFT calculations are extensively used to model the vibrational spectra (infrared and Raman) of molecules. By optimizing the molecular geometry and calculating the force fields, a theoretical vibrational spectrum can be generated. nih.gov The B3LYP hybrid functional is one of the most common and reliable methods used for this purpose, often paired with basis sets such as 6-311++G(d,p) or 6-31G(*). nih.govnih.gov
The calculated wavenumbers and intensities of IR and Raman spectra show excellent agreement with experimental data obtained from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.govnih.gov To achieve a more detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED analysis helps to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. Studies on related hydroxypyridinium compounds have revealed the significant influence of intermolecular interactions, particularly hydrogen bonds, on the vibrational frequencies. nih.gov
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative This table illustrates the typical correlation achieved between experimental data and theoretical calculations using DFT methods for a related pyridine compound.
| Vibrational Mode Assignment | Experimental (FTIR) | Theoretical (DFT/B3LYP) |
| C-H Stretching | 3087 | 3099 |
| C=N Stretching | 1560 | 1556 |
| C=C Stretching | 1600 | 1589 |
| C-H in-plane bending | 1087 | 1086 |
| C-H out-of-plane bending | 955 | 967 |
Note: Data adapted from a study on Pyrimethamine, a complex heterocyclic compound, to illustrate the methodology. scirp.org
Electronic Properties
DFT is also a powerful tool for elucidating the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity, with a smaller gap indicating higher reactivity.
Other electronic descriptors that can be calculated include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
In studies on 3-hydroxypyridin-4-one derivatives, DFT calculations (B3LYP/6-311++G**) have been used to determine these parameters to evaluate their antioxidant properties. researchgate.net The deprotonation of the hydroxyl group significantly alters the electronic structure, increasing the electron density on the coordinating oxygen atom, which in turn affects molecular interactions and reactivity. rsc.orgnih.gov
Table 2: Calculated Electronic Properties [eV] for 3-Hydroxypyridin-4-one Derivatives
| Compound | Ionization Potential (IP) | Electron Affinity (EA) | HOMO-LUMO Gap | Hardness (η) |
| Derivative 1 | 7.99 | 1.83 | 6.16 | 3.08 |
| Derivative 2 | 8.03 | 1.95 | 6.08 | 3.04 |
| Derivative 3 | 7.64 | 2.15 | 5.49 | 2.75 |
| Derivative 4 | 7.72 | 2.24 | 5.48 | 2.74 |
Note: Data adapted from a DFT study on the antioxidant activity of 3-hydroxypyridin-4-one derivatives. researchgate.net
Ab Initio Calculations for Molecular Interactions
Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely on first principles without the use of experimental data. These methods are fundamental in theoretical investigations of molecular structure and interactions. researchgate.net
For this compound, ab initio methods are particularly valuable for studying non-covalent interactions, such as the strong hydrogen bonds that define its crystal lattice. The protonated nitrogen of the pyridine ring and the hydroxyl group act as hydrogen bond donors, while the chloride ion and the oxygen and nitrogen atoms of neighboring molecules act as acceptors.
While DFT methods like B3LYP are widely used, they can be less effective at describing long-range and weak interactions unless specific corrections for dispersion forces are included. nih.gov Higher-level ab initio methods, though more computationally expensive, can provide a more accurate description of these crucial intermolecular forces. These calculations help to elucidate the significant role that hydrogen bonding and other molecular interactions play in the structural stability and spectroscopic characteristics of hydroxypyridinium compounds. nih.gov
Molecular Electrostatic Potential (ESP) Analysis
Molecular Electrostatic Potential (ESP) is a powerful tool for analyzing the charge distribution within a molecule and predicting its reactivity. An ESP surface is plotted over the molecule's electron density, using a color scale to represent the electrostatic potential at different points. scirp.org
The color-coding convention is typically:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.
Green: Represents areas of neutral or zero potential.
For this compound, the ESP map would reveal distinct regions of charge. The oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are expected to be electron-rich (red to yellow), making them centers for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group and, most significantly, the hydrogen atom attached to the protonated nitrogen would show a strong positive potential (blue), identifying them as the primary sites for nucleophilic attack and strong hydrogen bond donation. scirp.org
This visual representation of the charge landscape allows researchers to understand not only the molecule's reactivity but also its intermolecular interaction patterns, providing a clear rationale for the observed hydrogen-bonding networks in the solid state. scirp.org
Derivatization Strategies and Analogue Development
Synthesis and Characterization of Novel Schiff Bases
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent a significant class of ligands in coordination chemistry due to their synthetic accessibility and diverse coordination capabilities. tandfonline.comoiccpress.comnih.gov The reaction of 3-hydroxypyridine (B118123) derivatives with various aldehydes and amines has yielded a plethora of novel Schiff base ligands.
A common synthetic route involves the refluxing of a 3-hydroxypyridine derivative, such as 2-amino-3-hydroxypyridine (B21099), with a diketone in a solvent like methanol. tandfonline.com This process typically occurs over several hours and results in the formation of crystalline Schiff base ligands. tandfonline.com For instance, the reaction of 2-amino-3-hydroxypyridine with acetylacetone (B45752) yields 2-(3-hydroxy-1-methylbut-2-enylideneamino)pyridine-3-ol. tandfonline.com
The characterization of these novel Schiff bases is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms. tandfonline.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique helps in identifying the presence of key functional groups, such as the C=N (azomethine) bond characteristic of Schiff bases. tandfonline.com
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound. nih.gov
Melting Point Determination: A sharp melting point is indicative of the purity of the crystalline compound. tandfonline.comnih.gov
Elemental Analysis: Confirms the elemental composition of the synthesized Schiff base. tandfonline.com
Table 1: Examples of Synthesized Schiff Bases Derived from 3-Hydroxypyridine
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) |
| 2-(3-hydroxy-1-methylbut-2-enylideneamino)pyridine-3-ol tandfonline.com | 2-Amino-3-hydroxypyridine, Acetylacetone | 65 | 138 |
| 2-(3-hydroxy-1-phenylbut-2-enylideneamino)pyridine-3-ol tandfonline.com | 2-Amino-3-hydroxypyridine, Benzoylacetone | 70 | 202 |
| 2-(4-hydroxy-1,1,1-trifluoro-pent-2-enylideneamino)pyridine-3-ol tandfonline.com | 2-Amino-3-hydroxypyridine, Trifluoroacetylacetone | 45 | 198 |
Design and Preparation of 3-Hydroxypyridine-4-one Derivatives
A significant area of research has focused on the development of 3-hydroxypyridine-4-one (3,4-HPO) derivatives, which are known for their strong metal-chelating properties. nih.govkcl.ac.uk The synthesis of these derivatives often starts from readily available precursors like maltol (B134687). nih.govwipo.int
One synthetic approach involves a multi-step process. For example, maltol can be reacted with an aminobenzoic acid to form an intermediate, which is then esterified. nih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields an acyl hydrazide, which can be further reacted with various substituted benzaldehydes to produce the final 3-hydroxypyridine-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions. nih.gov Another patented method describes the protection of the 3-hydroxyl group of maltol with a benzyl group, followed by reaction with chiral amino alcohols and subsequent deprotection to yield chiral 3-hydroxypyrid-4-one derivatives. wipo.int
These derivatives have been investigated for a range of potential applications, including their use as tyrosinase inhibitors and antioxidants. nih.gov The design often involves a fragment-based hybridization approach, combining the 3-hydroxypyridine-4-one scaffold with other pharmacologically active moieties. nih.gov
Table 2: Synthesis of a 3-Hydroxypyridine-4-one Benzyl-Hydrazide Derivative
| Step | Reactants | Product |
| 1 | Maltol, 3-Aminobenzoic acid | 3-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid |
| 2 | Intermediate from Step 1, Methanol, CDI, DMAP | Methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate |
| 3 | Intermediate from Step 2, Hydrazine hydrate | 3-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide |
| 4 | Intermediate from Step 3, 2-Nitrobenzaldehyde | 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-(2-nitrobenzylidene)benzohydrazide |
| CDI: Carbonyldiimidazole, DMAP: 4-Dimethylaminopyridine |
Development of Metal-Containing Complexes for Research Applications (e.g., Platinum Complexes)
The ability of 3-hydroxypyridine and its derivatives to act as ligands has led to the development of a wide variety of metal complexes. These complexes are of interest for their potential applications in various fields, including catalysis and medicine. The nitrogen and oxygen atoms in the 3-hydroxypyridine scaffold provide excellent coordination sites for a range of metal ions.
Research has explored the synthesis of complexes with various metals, including nickel, iron, vanadium, cobalt, copper, and zinc. nih.gov For instance, 3-hydroxy-4-pyridinone (3,4-HPO) ligands have been used to create metal complexes with potential anti-inflammatory properties. nih.gov The synthesis of these complexes typically involves reacting the 3,4-HPO ligand with a corresponding metal salt. nih.gov
Furthermore, the development of octahedral metal(III) polypyridyl complexes, where a polypyridyl ligand such as 2,2'-bipyridine (B1663995) is coordinated to a metal center like rhodium or iridium, has been reported. google.com While not directly derived from 3-hydroxypyridine hydrochloride in all cases, these studies highlight the broader interest in pyridyl-based metal complexes for research applications.
Table 3: Examples of Metal Complexes with 3-Hydroxy-4-pyridinone (3,4-HPO) Ligands nih.gov
| Complex | Metal Ion | Ligand Type | Potential Application |
| [Cu(mpp)₂] | Copper(II) | 3,4-HPO with one methyl group | Scavenging of superoxide (B77818) radicals and hypochlorous acid |
| [Cu(dmpp)₂] | Copper(II) | 3,4-HPO with two methyl groups | Scavenging of superoxide radicals and hypochlorous acid |
| [Fe(mpp)₃] | Iron(III) | 3,4-HPO with one methyl group | Inhibition of superoxide radical production |
| [VO(mpp)₂] | Vanadyl(IV) | 3,4-HPO with one methyl group | Studied for scavenging activity against various reactive oxygen species |
Synthesis of 3-Hydroxypyridinium (B1257355) Salts of Aryldithiophosphonic Acids
A distinct area of derivatization involves the reaction of 3-hydroxypyridine with O-terpenyl aryldithiophosphonic acids to form 3-hydroxypyridinium salts. dergipark.org.trdergipark.org.trresearchgate.net This synthesis is typically carried out in a protic polar solvent like ethanol (B145695) under mild conditions, such as stirring at room temperature for a few hours. dergipark.org.tr The use of ethanol is crucial as it appears to shift the equilibrium towards the hydroxy form of 3-hydroxypyridine, facilitating the proton transfer from the aryldithiophosphonic acid to the nitrogen atom of the pyridine (B92270) ring. dergipark.org.tr
The resulting salts are often obtained as colorless or yellow semisolids and can be purified by reprecipitation from a suitable solvent like acetone. dergipark.org.tr These compounds have been investigated for their antimicrobial properties. dergipark.org.trdergipark.org.trresearchgate.net
Scheme 1: Synthesis of 3-Hydroxypyridinium Aryldithiophosphonates dergipark.org.tr
O-terpenyl aryldithiophosphonic acid + 3-Hydroxypyridine --(Ethanol, 20°C, 1-2h)--> 3-Hydroxypyridinium O-terpenyl aryldithiophosphonate
This reaction has been successfully performed with aryldithiophosphonic acids derived from various monoterpenyl alcohols, including (-)-menthol, (-)-borneol, and isoborneol. dergipark.org.trdergipark.org.tr
Nitration and Other Functional Group Transformations
The modification of the 3-hydroxypyridine ring through electrophilic substitution reactions, such as nitration, allows for the introduction of new functional groups that can be further elaborated. The nitration of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, specific methods have been developed to achieve this transformation.
One such method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This process is believed to proceed through the formation of an N-nitropyridinium intermediate, followed by a tandfonline.comdergipark.org.tr sigmatropic shift of the nitro group to the 3-position. ntnu.no
The resulting 3-nitropyridine (B142982) can then serve as a precursor for other functional group transformations. For example, the nitro group can be reduced to an amino group, or it can activate the pyridine ring for nucleophilic substitution reactions. ntnu.no For instance, 2-amino-5-nitropyridine (B18323) has been synthesized from 3-nitropyridine by reaction with ammonia (B1221849) in the presence of potassium permanganate. ntnu.no
Another approach to introduce a hydroxyl group at the C3 position of pyridines involves the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free method offers a versatile route to 3-pyridinols, which can then be further derivatized. acs.org
Advanced Research Applications and Mechanistic Insights
Pre-clinical Pharmacological Mechanisms (In Vitro and In Silico Studies)
Derivatives of 3-hydroxypyridine (B118123) are the subject of extensive pre-clinical research, exploring their potential therapeutic applications across a range of conditions. These investigations, conducted through laboratory experiments (in vitro) and computer-based simulations (in silico), have provided significant insights into the compound's mechanisms of action at a molecular level.
Mechanistic Studies of Antioxidant Activity
The antioxidant properties of 3-hydroxypyridine derivatives have been a primary focus of research. These compounds exhibit their antioxidant effects through various mechanisms. One key mechanism is the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov Studies have shown that 3-hydroxypyridine analogues can effectively scavenge these harmful radicals. nih.gov
In silico studies, using computational methods like Density Functional Theory (DFT), have further elucidated the antioxidant mechanisms. These studies analyze electronic and energetic descriptors to predict the antioxidant potential of different derivatives. nih.govresearchgate.net For instance, the bond dissociation enthalpy (BDE) of the hydroxyl group is a key parameter, with lower BDE values indicating a greater ease of donating a hydrogen atom to neutralize a free radical. nih.govmdpi.commdpi.com Computational models have suggested that the Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a preferred pathway for the antioxidant activity of some 3-hydroxypyridine-4-one derivatives. nih.govresearchgate.net
The structural features of these molecules, such as the presence of a 2,3 double bond combined with a 4-oxo group and hydroxyl groups at specific positions, facilitate electron delocalization and enhance their radical scavenging capabilities. mdpi.com
Neuroprotective Pathways (e.g., in Ischemic Brain Injury Models, Mitochondrial Function Modulation)
Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective effects in various experimental models of neurological damage, particularly in the context of ischemic brain injury and intracerebral hemorrhage. rrpharmacology.rucyberleninka.ruresearchgate.netrrpharmacology.ru
In models of ischemic stroke, these compounds have been shown to protect brain cells from damage. nih.gov One of the key mechanisms underlying this neuroprotection is the modulation of intracellular calcium ([Ca2+]i) levels. By preventing a surge in [Ca2+]i, these compounds can inhibit necrotic cell death. nih.gov
Furthermore, 3-hydroxypyridine derivatives can influence gene expression related to cell survival and death. They have been observed to induce the overexpression of anti-apoptotic genes like BCL-2, STAT3, and SOCS3, while suppressing the expression of genes that regulate necrosis and inflammation, such as TRAIL, MLKL, Cas-1, Cas-3, IL-1β, and TNFa. nih.gov This modulation of gene expression helps to inhibit the later, irreversible stages of apoptosis. nih.gov
Studies have also highlighted the role of these compounds in preserving the antioxidant capacity of damaged brain tissue, which is crucial for mitigating secondary injury following a stroke. cyberleninka.runih.gov The neuroprotective effects are also linked to their ability to reduce glutamate (B1630785) excitotoxicity and modulate the function of receptors and membrane-bound enzymes. rjeid.com
Enzyme Inhibition and Receptor Activity Modulation
The ability of 3-hydroxypyridine derivatives to interact with and modulate the activity of enzymes and receptors is a key aspect of their pharmacological profile. A significant area of investigation has been their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.govmdpi.com
AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's. mdpi.com Molecular docking and simulation studies have provided insights into how these derivatives bind to the active site of AChE. nih.gov For example, certain moieties of the 3-hydroxypyridine derivatives can play a role similar to that of established AChE inhibitors like donepezil (B133215) in binding to the enzyme's active site residues. nih.gov
Beyond AChE, the iron-chelating properties of these compounds suggest they may inhibit other metalloenzymes. nih.gov Cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway, are heme-dependent, and their inhibition by 3-hydroxypyridine-4-one derivatives may be related to their iron-chelating properties. nih.gov
Anti-inflammatory Mechanisms (e.g., NF-κB Signaling)
The anti-inflammatory properties of 3-hydroxypyridine derivatives are closely linked to their antioxidant and enzyme-inhibiting activities. A key mechanism implicated in their anti-inflammatory effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting the NF-κB pathway, these compounds can reduce the production of pro-inflammatory cytokines.
The iron-chelating ability of 3-hydroxypyridine-4-one derivatives is also thought to contribute to their anti-inflammatory effects. nih.gov Iron can participate in the generation of reactive oxygen species, which are involved in the inflammatory process. By chelating iron, these compounds can reduce oxidative stress and subsequent inflammation. nih.gov Furthermore, their ability to inhibit enzymes like cyclooxygenase, which are crucial for the synthesis of inflammatory mediators, adds to their anti-inflammatory potential. nih.gov
Antimicrobial Properties against Pathogenic Microorganisms
Certain derivatives of 3-hydroxypyridine have been shown to possess antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi. mdpi.comresearchgate.netnih.govnih.gov
The antibacterial activity has been observed against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some 3-hydroxypyridine-4-one derivatives have demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. mdpi.com Quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between the molecular structure of these compounds and their antimicrobial activity, revealing the importance of topological parameters. mdpi.com
In terms of antifungal activity, various 3-hydroxypyridine derivatives have been evaluated. researchgate.netnih.govresearchgate.netmdpi.com Studies have shown their effectiveness against fungi like Candida albicans. mdpi.comresearchgate.net The mechanism of antifungal action is thought to involve the disruption of fungal cell processes. The specific substitutions on the pyridine (B92270) ring can influence the potency of the antifungal effect. mdpi.com
In Vitro Antileishmanial, Antitrypanosomal, and Antimalarial Investigations
Derivatives of 3-hydroxypyridine have been investigated for their potential as antiparasitic agents, with studies focusing on their activity against Leishmania, Trypanosoma, and Plasmodium species.
Antileishmanial Activity: Complexes of 3-hydroxypyridinone with antimony (V) have shown promising in vitro antileishmanial activity against both the amastigote and promastigote forms of Leishmania major. nih.gov The mechanism is thought to involve the delivery of antimony to macrophages, where the parasite resides. nih.gov The lipophilicity of the compounds appears to play a role in their ability to penetrate the parasite's cell membrane. nih.gov
Antitrypanosomal Activity: While specific studies on the antitrypanosomal activity of 3-hydroxypyridine hydrochloride were not prevalent in the provided search results, the broader class of hydroxypyridinones has been explored for activity against various parasites, suggesting potential for future investigations in this area.
Antimalarial Activity: Derivatives of 3-hydroxypyridinone have demonstrated in vitro antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite that causes malaria. peerj.comnih.gov The mechanism of action is believed to involve the inhibition of β-hematin formation, a crucial process for the parasite's survival. nih.gov Hybrid molecules combining 3-hydroxypyridinone with chloroquine (B1663885) have shown enhanced potency. nih.gov The iron-chelating properties of these compounds are also considered to contribute to their antimalarial effects. peerj.com
Photosensitizer Mechanisms in Cellular Models
3-Hydroxypyridine and its derivatives have been identified as a significant class of endogenous photosensitizers, particularly relevant to skin photodamage. nih.gov Found in human skin, these compounds can absorb UVA and UVB radiation, leading to a cascade of cellular events. nih.govcapes.gov.br The core mechanism involves the generation of reactive oxygen species (ROS) and other free radicals, which are key mediators of photooxidative stress. nih.gov
In cellular models, particularly with human skin keratinocytes (HaCaT) and fibroblasts, photosensitization by 3-hydroxypyridine derivatives results in a dose-dependent inhibition of cell proliferation. nih.govcapes.gov.br This is accompanied by an arrest of the cell cycle in the G2/M phase and the induction of apoptosis, or programmed cell death. nih.gov The enhancement of intracellular peroxide formation and the activation of stress signaling pathways, such as the p38 mitogen-activated protein kinase (pMAPK) pathway, strongly suggest a photooxidative mechanism of action. nih.gov These effects have been shown to be reversible through the intervention of thiol antioxidants, further confirming the role of oxidative stress. nih.gov
The photosensitizing properties of 3-hydroxypyridine derivatives also extend to macromolecular damage, including protein photocross-linking and photooxidation of peptides with the incorporation of molecular oxygen. nih.gov This body of research highlights that biomolecules in the skin containing the 3-hydroxypyridine chromophore, such as certain collagen cross-links and vitamin B6 vitamers, can act as UVA photosensitizers, contributing to photooxidative damage. nih.gov
The general mechanism of photosensitization involves the absorption of light by the photosensitizer, which transitions it to an excited triplet state. This excited molecule can then undergo two main types of reactions. In a Type I reaction, it can transfer an electron to molecular oxygen or other molecules, forming reactive free radicals. In a Type II reaction, it can directly transfer its energy to ground-state oxygen, generating highly reactive singlet oxygen. mdpi.com Both pathways lead to oxidative damage of cellular components like lipids, proteins, and nucleic acids, ultimately causing cell death. mdpi.com
Mechanistic Aspects of Anticancer Research in Cell Line Models
The anticancer properties of compounds based on the 3-hydroxypyridine scaffold are an active area of investigation. While specific studies on this compound are limited, research on its derivatives provides significant insights into their potential mechanisms of action against cancer cells. A primary mechanism observed across various cancer cell lines is the induction of apoptosis and the arrest of the cell cycle. researchgate.netnih.gov
For instance, certain derivatives of 3-hydroxypyridine have been shown to inhibit the growth of ovarian adenocarcinoma cells (OVCAR-4) by inducing cell cycle arrest in the G1 phase. researchgate.net This is accompanied by the hyperexpression of pro-apoptotic proteins like Bax and caspase-3. researchgate.net In other studies involving liver and breast cancer cell lines, novel synthetic pyridine and pyridone compounds have demonstrated an ability to induce G2/M phase arrest and apoptosis. nih.gov This was linked to the upregulation of p53 and JNK signaling pathways. nih.gov
The structural versatility of the pyridine ring allows for the synthesis of a wide array of derivatives with diverse anticancer activities. mdpi.com Some derivatives act as mitotic-specific inhibitors by targeting tubulin polymerization, leading to the formation of aberrant mitotic spindles, cell cycle arrest, and subsequent apoptosis. mdpi.com Others have been designed to modulate the expression of key proteins involved in cancer cell survival, such as survivin and other inhibitors of apoptosis proteins (IAPs). mdpi.com
Interactions with Biological Macromolecules
Molecular Docking and Dynamics Simulations with Target Proteins (e.g., Enzymes, Receptors)
While specific molecular docking and dynamics simulation studies for this compound are not extensively available in the public domain, research on related pyridine derivatives provides a framework for understanding its potential interactions with protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand might interact with the active site of a protein.
Studies on various pyridine derivatives have shown that they can bind to the active sites of a range of enzymes and receptors implicated in disease. For example, derivatives of 3-hydroxypyrimidine-2,4-dione have been studied as inhibitors of HIV reverse transcriptase-associated RNase H, with docking studies revealing key hydrogen bond interactions within the enzyme's active site. nih.gov Similarly, 3-hydroxyhericenone F, a compound containing a structure related to 3-hydroxypyridine, has been investigated as a β-secretase (BACE1) inhibitor for Alzheimer's disease, with docking studies helping to elucidate its binding mode. nih.gov
For a simple molecule like 3-hydroxypyridine, interactions with a protein's active site would likely be governed by hydrogen bonding (via the hydroxyl group and the pyridine nitrogen) and potentially π-π stacking interactions between the aromatic ring and aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in the protein. The protonation state of the pyridine nitrogen in the hydrochloride salt could also lead to ionic interactions. However, without specific studies on this compound, these remain theoretical considerations.
DNA Binding Characteristics and Conformational Changes
The interaction of small molecules with DNA is a critical aspect of the mechanism of action for many anticancer and antimicrobial drugs. These interactions can occur through various modes, including intercalation between base pairs, binding within the major or minor grooves, or covalent attachment.
Currently, there is a lack of specific published research detailing the DNA binding characteristics of this compound. Studies on simple, small aromatic molecules often show weak, non-specific interactions with DNA. It is more common to find significant DNA binding activity in larger, more complex molecules, often containing polycyclic aromatic systems or specific structural motifs that facilitate strong and specific binding. For instance, N-hydroxypyridine-2-thione, a related compound, has been shown to induce DNA damage upon photoactivation, mediated by hydroxyl radicals. nih.gov However, this is a photochemical effect rather than a direct binding interaction in the absence of light.
Without experimental data from techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism, it is not possible to definitively state the DNA binding characteristics or any potential conformational changes induced by this compound.
Catalytic Roles in Organic Synthesis
Application as a Catalyst in Peptide Coupling Reactions
Peptide coupling reactions are fundamental to the synthesis of peptides and proteins. These reactions involve the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process typically requires the use of coupling reagents and, in some cases, catalysts to facilitate the reaction and minimize side reactions such as racemization.
There is currently no evidence in the scientific literature to suggest that this compound is used as a catalyst in peptide coupling reactions. While pyridine itself and some of its derivatives, like 4-(dimethylamino)pyridine (DMAP), are well-known catalysts in various organic reactions, including esterifications and acylations, the specific application of this compound in peptide synthesis has not been reported. The catalytic activity of pyridine derivatives in such reactions is often attributed to their ability to act as nucleophilic catalysts.
The field of organic synthesis has seen the development of numerous catalysts and reagents for various transformations. innospk.comresearchgate.net The catalytic hydrogenation of 3-hydroxypyridine to produce hydroxypiperidines has been described, but this involves the transformation of the compound itself rather than its use as a catalyst. google.com The degradation of 3-hydroxypyridine by microorganisms involves enzymatic catalysis, which is a distinct area from its application as a chemical catalyst in organic synthesis. nih.govnih.gov
Development of Novel Metal Complex Catalysts
The unique electronic properties and coordination capabilities of the 3-hydroxypyridine scaffold have positioned it as a valuable ligand in the development of novel metal complex catalysts. Its ability to act as a bidentate or bridging ligand, coupled with the potential for metal-ligand cooperativity involving the hydroxyl group, has led to the synthesis of a diverse range of catalytically active metal complexes. These complexes have shown promise in a variety of organic transformations, from hydrogenation and oxidation to cross-coupling reactions.
Researchers have successfully synthesized and characterized numerous metal complexes incorporating 3-hydroxypyridine and its derivatives. For instance, complexes of cobalt, iron, zinc, manganese, and copper with 3-hydroxypyridine-2-carboxylic acid have been prepared and studied. nih.govchempoint.com The structural versatility of these complexes is notable, with techniques like X-ray crystallography revealing detailed insights into their coordination geometries. nih.govchempoint.com
The catalytic applications of these metal complexes are extensive. In the realm of hydrogenation, catalysts based on platinum group metals have been developed for the hydrogenation of 3- and 4-hydroxypyridines to their corresponding hydroxypiperidines, a transformation that is otherwise challenging. researchgate.net Furthermore, iridium complexes featuring 2-hydroxypyridine-based ligands have demonstrated high efficacy in the dehydrogenation of alcohols. researchgate.net
The field of cross-coupling reactions has also benefited from catalysts incorporating pyridine-based ligands. Copper(I) complexes with terphenyl-substituted NPN ligands that include a pyridyl group have been shown to be effective precatalysts for the S-arylation of thiols. researchgate.netmdpi.com These catalysts exhibit excellent activity and a broad substrate scope. researchgate.net
Moreover, iron(III) complexes with multidentate pyridinyl ligands have been investigated for their catalytic activity in the direct hydroxylation of benzene (B151609) to phenol (B47542), a significant reaction in industrial chemistry. nih.gov The reactivity of these iron complexes has been correlated with their reduction potentials, providing a basis for catalyst optimization. nih.gov The development of multi-metallic complexes using novel ligands that can incorporate pyridine motifs is also an active area of research, with the potential for unique reactivity and selectivity in catalytic reactions. medchemexpress.com
The following table provides a summary of selected metal complexes incorporating 3-hydroxypyridine derivatives and their catalytic applications.
| Metal | Ligand Derivative | Catalytic Application | Reference |
| Copper(I) | Terphenyl-substituted NPN ligands with pyridyl groups | S-arylation of thiols | researchgate.netmdpi.com |
| Iron(III) | Multidentate pyridinyl ligands | Direct hydroxylation of benzene | nih.gov |
| Iridium(III) | 2-Hydroxypyridine-based ligands | Dehydrogenation of alcohols | researchgate.net |
| Platinum Group Metals | Not specified | Hydrogenation of hydroxypyridines | researchgate.net |
| Cobalt(II), Nickel(II), Copper(II) | 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Electrocatalytic detection of Folic acid | researchgate.net |
Applications in Material Science Research
The functional versatility of this compound extends into the realm of material science, where its derivatives are being explored for their potential to enhance the properties and performance of advanced materials.
Exploration in Polymer and Coating Development
In the field of polymer science, derivatives of 3-hydroxypyridine have been incorporated into polymer backbones to create materials with specific functionalities. A notable example is the synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands. nih.gov These polymers are designed to act as highly selective iron(III) chelators. nih.gov The synthetic strategy involves the copolymerization of 3-hydroxypyridin-4-one derivatives with acryloyl chloride. nih.gov Such polymeric chelators are being investigated for various applications where selective metal ion binding is crucial.
Additionally, 3-hydroxypyridine derivatives are utilized in the formulation of coatings, where they can contribute to the stability of the final product. guidechem.com Their ability to interact with metal surfaces also suggests potential applications as corrosion inhibitors. chemimpex.com
Influence on Crystallization Kinetics in Advanced Materials (e.g., Perovskite Solar Cells)
Pyridine and its derivatives have been widely used as additives in perovskite precursor solutions to improve the performance of PSCs. researchgate.net It has been demonstrated that the molecular structure of these pyridine additives is critical for the stability and performance of the solar cells. nih.govresearchgate.net They can passivate defects on the perovskite surface, with bidentate anchoring groups interacting with uncoordinated lead ions to minimize these defects. acs.org
Specifically, 3-hydrazinylpyridine (B1311347) hydrochloride has been shown to be an effective additive for regulating the crystallization process of tin-lead perovskite films prepared by a two-step method. researchgate.net This additive promotes fast nucleation while delaying the initial growth of perovskite microcrystals, leading to a more balanced crystallization rate and improved film quality. researchgate.net Furthermore, post-treatment with 3-hydrazinylpyridine hydrochloride can ameliorate the perovskite surface and improve energy level alignment. researchgate.net The use of such additives has resulted in a significant increase in the power conversion efficiency (PCE) and long-term stability of the solar cells. researchgate.netacs.org
Research has also explored other pyridine derivatives, such as 4-tert-butyl pyridine, which can replace dimethyl sulfoxide (B87167) to control crystallization without oxidizing the tin component in tin-based perovskites. nih.gov This leads to films with lower defect densities and improved charge mobility. nih.gov The interaction between pyridine derivatives and the perovskite components, such as the formation of hydrogen bonds and coordination with lead ions, is believed to be the key to their beneficial effects on crystallization and device stability. acs.org
The following table summarizes the effects of different pyridine-based additives on the crystallization and performance of perovskite solar cells.
| Additive | Perovskite Type | Observed Effects | Reference |
| 3-Hydrazinylpyridine Hydrochloride | Tin-Lead | Promotes fast nucleation, delays microcrystal growth, passivates defects, improves PCE and stability. | researchgate.net |
| 3-PyABr (a pyridine salt) | Wide-Band Gap | Inhibits non-radiative recombination, improves light, thermal, and storage stability, enhances PCE. | acs.org |
| Pyridine-NH2 | CH3NH3PbI3 | Effectively reduces defect density through bidentate anchoring, improves PCE and long-term stability. | acs.org |
| 4-tert-butyl pyridine | Tin-based | Controls crystallization without oxidizing tin, lowers defect density, enhances charge mobility. | nih.gov |
| 2-amylpyridine | Not specified | Suppresses perovskite corrosion by reducing coordination ability and providing steric hindrance. | researchgate.net |
Contributions to Agrochemical Research and Development
3-Hydroxypyridine and its derivatives serve as important building blocks in the synthesis of various agrochemicals. nih.govguidechem.comchemimpex.com The pyridine ring is a key structural motif found in a wide range of pesticides, including fungicides, insecticides, and herbicides. nih.gov
The chemical versatility of 3-hydroxypyridine allows for its use as a precursor in the development of new and effective crop protection agents. chempoint.com For example, it is a key intermediate in the synthesis of 2-chloro-3-hydroxypyridine, which is then used to produce herbicides. chempoint.com The demand for high-performance agrochemicals to support sustainable agriculture drives the ongoing research into new synthetic routes and applications for 3-hydroxypyridine-based compounds. chempoint.com
Furthermore, the biological activity of 3-hydroxypyridine derivatives is an area of active investigation. For instance, certain 3-hydroxypyridinium (B1257355) salts have demonstrated antimicrobial properties, suggesting their potential use in crop protection. researchgate.net The degradation of 3-hydroxypyridine in the environment is also a subject of study, with research identifying bacteria capable of breaking down this compound, which is important for understanding its environmental fate. nih.govnih.gov
Analytical Methodologies for Detection and Quantification
A variety of analytical techniques are employed for the detection and quantification of 3-hydroxypyridine and its derivatives in different matrices. These methods are crucial for quality control in industrial synthesis, for studying its metabolic pathways, and for monitoring its presence in environmental samples.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of 3-hydroxypyridine. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) can be used for both qualitative and quantitative analysis. researchgate.net In a typical setup, a C18 column is used with a gradient elution system, and detection can be achieved using a photodiode array (PDA) detector or a fluorescence detector, as hydroxypyridine derivatives often exhibit fluorescence. researchgate.netnih.gov
Gas Chromatography (GC) is another powerful technique for the analysis of pyridine compounds. nih.gov When coupled with a Flame Ionization Detector (GC-FID), it provides a robust method for quantification. nih.gov Sample preparation for GC analysis may involve direct injection or headspace analysis. nih.gov
Spectroscopic methods are also valuable for the characterization and quantification of 3-hydroxypyridine. UV-Visible spectroscopy can be used to monitor reactions involving 3-hydroxypyridine, as the compound and its derivatives have characteristic absorption spectra. researchgate.netnih.gov Fluorescence spectroscopy is particularly sensitive for certain hydroxypyridine derivatives, with the fluorescence intensity and wavelength often being pH-dependent. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for the structural elucidation of 3-hydroxypyridine and its derivatives. nih.govchemicalbook.com
The following table outlines various analytical methods used for the detection and quantification of 3-hydroxypyridine.
| Analytical Method | Sample Matrix / Application | Detection Method | Reference |
| High-Performance Liquid Chromatography (HPLC) | Reaction mixtures, Biological samples | Photodiode Array (PDA), Fluorescence | researchgate.netnih.govnih.gov |
| Gas Chromatography (GC) | Biological liquids | Flame Ionization Detection (FID) | nih.gov |
| UV-Visible Spectroscopy | Reaction monitoring | UV-Vis Absorbance | researchgate.netnih.gov |
| Fluorescence Spectroscopy | pH-dependent studies | Fluorescence Emission | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR, ¹³C NMR | nih.govchemicalbook.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability and how it interacts with other chemical species.
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. For 3-hydroxypyridine (B118123) and its protonated form, 3-hydroxypyridinium (B1257355), DFT calculations provide crucial data on molecular geometry, stability, and reactivity.
Studies using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have been employed to model 3-hydroxypyridinium salts in aqueous environments. nih.gov These calculations help determine thermochemical parameters and predict the stability of various derivatives. nih.gov A key aspect of reactivity is determined by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability; a smaller gap often implies higher reactivity. nih.govnih.gov For instance, DFT analysis has been used to compare the stability and reactivity of different 3-hydroxypyridin-4-one derivatives, showing that a smaller HOMO-LUMO gap correlates with increased biological and chemical activity. nih.gov
Furthermore, DFT is used to investigate the tautomeric equilibrium between the hydroxy form (3-hydroxypyridine) and its zwitterionic pyridone form. In the gas phase, the hydroxy form is significantly more stable. umons.ac.beaip.org Calculations have also explored the protonation of 3-hydroxypyridine, confirming that the most stable protonated isomer is the N-protonated 3-hydroxy-(1H)-pyridinium cation (1H+). acs.org The stability of different radical isomers has also been assessed, with the 3-hydroxy-(1H)-pyridinium radical (1H) being the most stable. acs.org
Table 1: Representative DFT-Calculated Global Reactivity Descriptors This table presents typical electronic descriptors calculated using DFT methods. The values are illustrative and vary based on the specific derivative and computational level of theory.
| Descriptor | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Chemical Softness | S | 1/η | A measure of reactivity |
Data sourced from principles described in multiple studies. nih.govnih.govresearchgate.net
Ab initio calculations, which are based on first principles without empirical data, are particularly useful for studying the non-covalent interactions that govern the formation of molecular complexes. For 3-hydroxypyridine, these methods have been essential in understanding its interactions with solvent molecules, particularly water.
Matrix isolation studies combined with ab initio calculations have detailed the vibrational spectra of complexes between water and 3-hydroxypyridine. acs.org These studies reveal how hydrogen bonds form, with the hydroxyl group of 3-hydroxypyridine acting as a hydrogen bond donor and the ring nitrogen acting as an acceptor. rsc.org Calculations on complexes involving one or more water molecules show that a hydrogen-bonded water wire can facilitate proton transfer between the hydroxyl group and the nitrogen atom, a key step in the tautomerization process. rsc.orgpsu.edursc.org The stability of these complexes is a central factor in why the zwitterionic pyridone form becomes more favorable in aqueous solutions compared to the gas phase. psu.edu For example, a complex of 3-hydroxypyridine with two water molecules is calculated to be more stable than the corresponding complex with its pyridone tautomer by approximately 9.5 kcal/mol. psu.edu
Upon protonation to form 3-hydroxypyridinium, the N-H group and the O-H group can both act as strong hydrogen bond donors, leading to robust interactions with surrounding water molecules and consolidating polymer structures in the solid state. aip.orgacs.org
Before the widespread availability of high-power computing for DFT and ab initio methods, semi-empirical techniques like the Hückel Molecular Orbital (HMO) and Pariser–Parr–Pople (PPP) methods provided foundational insights into the electronic structure of aromatic systems like 3-hydroxypyridine.
The HMO method, which only considers the π-electron system, can be used to understand how the hydroxyl group donates electron density to the pyridine (B92270) ring, thereby influencing its reactivity in electrophilic substitution reactions. The PPP method, which is more advanced by including some electron-electron repulsion terms, was historically used to interpret electronic absorption (UV) spectra. mathnet.rumdpi.com For example, early PPP calculations helped confirm the presence of the zwitterionic form of 3-hydroxypyridine in aqueous solutions by explaining its characteristic UV absorption spectrum. mdpi.com While these methods are less quantitatively accurate than modern techniques, they offer a valuable qualitative framework for understanding electronic effects in conjugated molecules. mathnet.ru
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic structure, molecular modeling and dynamics simulations explore the dynamic behavior of molecules, including their conformational changes and interactions with larger biological systems.
The 3-hydroxypyridine scaffold is recognized as a "privileged structure" in drug design due to its favorable properties for binding to biological targets. nih.govbohrium.com Computational techniques like molecular docking and virtual screening are heavily utilized to explore derivatives of this scaffold as potential therapeutic agents. mdpi.com
In this process, large libraries of virtual compounds containing the 3-hydroxypyridine core are generated and then "docked" into the active site of a target protein. mdpi.comohiolink.edu These simulations predict the binding pose and estimate the binding affinity, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov For example, the 3-hydroxypyridine framework has been investigated in the design of inhibitors for enzymes like tyrosinase nih.govbohrium.com and acetylcholinesterase, mdpi.comresearchgate.net as well as for reactivators of organophosphate-inhibited enzymes. ohiolink.edu Studies have shown that the protonation state of the 3-hydroxypyridine moiety can significantly affect its binding affinity to a target. ohiolink.edu
Molecular dynamics (MD) simulations provide a moving picture of how 3-hydroxypyridine and its derivatives behave over time, revealing their flexibility and specific interactions with their environment. rsc.org MD simulations have been used to study N-alkyl-3-hydroxypyridinium salts to understand their interaction with bacterial membranes. nih.govresearchgate.net These simulations can elucidate how the molecule orients itself and the nature of its interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov
For the 3-hydroxypyridine scaffold, MD simulations have been crucial in several contexts:
Binding Stability: After docking a ligand to a protein, MD simulations are run to assess the stability of the predicted binding pose and to calculate binding free energies, offering a more rigorous evaluation of the ligand's potential. researchgate.netrsc.org
Solvation Structure: Simulations in a water box reveal the detailed structure of hydration shells around the molecule, showing that 3-hydroxypyridine and its isomers form strong hydrogen bonds with the solvent, which stabilizes the molecule. acs.org
Conformational Changes: MD can track the rotation of side chains and the flexibility of the ring system, which is critical for understanding how a ligand adapts to a binding site. biorxiv.org For instance, simulations have been used to confirm the orientation of a 3-hydroxypyridine N-oxide ring within a receptor binding pocket. biorxiv.org
Table 2: Key Intermolecular Interactions of 3-Hydroxypyridine/Hydroxypyridinium This table summarizes the principal non-covalent forces through which 3-hydroxypyridine and its protonated form interact with their environment, as studied by molecular modeling.
| Interaction Type | Description | Relevant Group(s) |
| Hydrogen Bond Donation | The molecule provides a hydrogen atom for a hydrogen bond. | Hydroxyl group (-OH), Pyridinium (B92312) N-H+ |
| Hydrogen Bond Acceptance | The molecule provides a lone pair of electrons to accept a hydrogen bond. | Pyridine Nitrogen atom, Oxygen of the hydroxyl group |
| π-π Stacking | Interaction between the aromatic rings of two molecules. | Pyridine ring |
| Hydrophobic Interactions | Interactions involving nonpolar parts of the molecule, important for membrane association. | Alkyl chains (in derivatives), aromatic ring |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Positively charged pyridinium ring, partial charges on O and N atoms |
| Information compiled from multiple sources. nih.govaip.orgrsc.orgacs.org |
Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationship (SAR) of a compound is a cornerstone of medicinal chemistry and drug discovery. It involves understanding how the chemical structure of a molecule relates to its biological activity. For 3-hydroxypyridine and its derivatives, SAR studies have been instrumental in identifying and optimizing compounds for various therapeutic targets. These investigations systematically modify the molecular structure and assess the resulting changes in biological function, thereby mapping the chemical features essential for a desired effect.
Early SAR studies on derivatives such as 3-hydroxypyridin-2-thione (3HPT) identified it as a novel zinc-binding group for histone deacetylase (HDAC) inhibition. nih.gov These initial investigations led to the development of small molecules with selective inhibitory action against specific HDAC isoforms, such as HDAC6 and HDAC8, while showing no activity against HDAC1. nih.gov Further expansion of these SAR studies, focusing on the linker region and surface recognition group of 3HPT-derived inhibitors, has led to the identification of more potent and selective compounds. nih.gov
Computational Approaches to Correlate Structure with Biological Function
Computational chemistry has emerged as a powerful tool in elucidating the SAR of chemical compounds, offering insights that can guide the synthesis and evaluation of new molecules. nih.gov These in silico methods are often more time- and cost-effective than traditional experimental approaches. nih.gov Key computational techniques used to correlate the structure of 3-hydroxypyridine derivatives with their biological functions include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity. ijnrd.org The resulting equation can then be used to predict the activity of new, unsynthesized compounds. wikipedia.org
A study on the antimicrobial activity of a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives employed several chemometric methods to develop QSAR models. mdpi.com These methods included:
Factor Analysis-based Multiple Linear Regression (FA-MLR): A statistical technique that reduces the number of variables and identifies the most significant ones for the model.
Principal Component Regression (PCR): A regression analysis technique that is based on principal component analysis.
Genetic Algorithm-Partial Least Squares (GA-PLS): A method that uses a genetic algorithm to select the most relevant variables for a Partial Least Squares regression model.
The results of this study highlighted the significant role of topological parameters in the antimicrobial activity of these compounds against Staphylococcus aureus and Candida albicans. mdpi.com The most robust QSAR model, developed using GA-PLS, was able to explain and predict a high percentage of the variance in the biological activity data. mdpi.com
Interactive Data Table: QSAR Model Performance for Antimicrobial 3-Hydroxypyridine-4-one Derivatives mdpi.com
| Organism | Model | R² (Explained Variance) | Q² (Predicted Variance) |
| S. aureus | GA-PLS | 0.96 | 0.91 |
| C. albicans | GA-PLS | 0.91 | 0.87 |
This table illustrates the high predictive power of the GA-PLS QSAR model for both bacterial and fungal species.
Molecular Docking and 3D-QSAR
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In drug design, this is used to predict how a ligand (such as a 3-hydroxypyridine derivative) will bind to the active site of a protein. This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov
Three-dimensional QSAR (3D-QSAR) extends the principles of QSAR by considering the three-dimensional properties of molecules. researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models can provide a visual representation, in the form of contour maps, of where steric bulk, positive or negative electrostatic potential, and other properties are likely to increase or decrease biological activity. nih.gov
In a study focused on developing novel HIV-1 integrase inhibitors, researchers rationally designed and synthesized a series of 3-hydroxy-pyridine-4-one derivatives. nih.gov To understand how these new molecules interacted with the integrase enzyme, they performed in-depth computational analysis using a novel 3D model of the HIV-1 integrase/DNA binary complex. nih.gov This molecular modeling allowed them to investigate the binding mode of the newly synthesized compounds, providing insights that correlated with the experimentally observed inhibitory activities. nih.gov The study found that halogenated derivatives, in particular, showed promising biological activities with reduced toxicity. nih.gov
These computational approaches, by providing a deeper understanding of the molecular interactions that govern biological activity, play a critical role in the rational design of more effective and selective therapeutic agents based on the 3-hydroxypyridine scaffold.
Environmental and Biological Degradation Studies
Microbial Catabolism and Enzymatic Degradation Pathways
The microbial breakdown of 3-hydroxypyridine (B118123) has been the subject of several research studies, which have elucidated the key enzymatic reactions and metabolic routes involved. Bacteria capable of degrading 3-hydroxypyridine are found in diverse environments, including petroleum-contaminated soil. nih.gov
The initial and rate-limiting step in the catabolism of 3-hydroxypyridine is its hydroxylation. A key enzyme identified in this process is 3-hydroxypyridine dehydrogenase . In the bacterium Ensifer adhaerens HP1, which can grow on 3-hydroxypyridine as its sole carbon, nitrogen, and energy source, this initial hydroxylation is catalyzed by a novel four-component dehydrogenase named HpdA (HpdA1A2A3A4). nih.govbiorxiv.orgasm.org This enzyme facilitates the conversion of 3-hydroxypyridine to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govbiorxiv.org The gene cluster responsible for this, designated 3hpd, has been found to be widespread across various bacterial phyla, including Actinobacteria, Proteobacteria, and others, indicating a common strategy for the initial attack on the 3-hydroxypyridine molecule. nih.govbiorxiv.org
Another critical enzyme in the degradation pathway is pyridine-2,5-diol dioxygenase . This enzyme is responsible for the subsequent ring cleavage of the intermediate, 2,5-dihydroxypyridine. In Achromobacter species, this dioxygenase has been shown to be Fe(II)-dependent. nih.govnih.gov In Agrobacterium sp. DW-1, the transformation of 2,5-dihydroxypyridine is also carried out by a Fe²⁺-dependent dioxygenase. nih.gov
Table 1: Key Enzymes in 3-Hydroxypyridine Degradation
| Enzyme | Organism | Function | Cofactor/Prosthetic Group | Reference |
|---|---|---|---|---|
| 3-Hydroxypyridine Dehydrogenase (HpdA) | Ensifer adhaerens HP1 | Catalyzes the initial hydroxylation of 3-hydroxypyridine to 2,5-dihydroxypyridine. | Molybdenum cofactor, SRPBCC domain | nih.gov, biorxiv.org, asm.org |
| Pyridine-2,5-diol Dioxygenase | Achromobacter sp. 2L, G2 | Catalyzes the ring cleavage of 2,5-dihydroxypyridine. | Fe²⁺ | nih.gov, nih.gov |
| Fe²⁺-dependent Dioxygenase | Agrobacterium sp. DW-1 | Transforms 2,5-dihydroxypyridine to N-formylmaleamic acid. | Fe²⁺ | nih.gov |
The most widely accepted metabolic route for the degradation of 3-hydroxypyridine is the maleamate (B1239421) pathway . nih.govnih.govnih.gov This pathway has been confirmed in several bacterial strains, including Achromobacter species and Agrobacterium sp. DW-1. nih.govnih.gov
The proposed steps are as follows:
Hydroxylation: The pathway is initiated by the hydroxylation of 3-hydroxypyridine at the C2 position to form 2,5-dihydroxypyridine (2,5-DHP) . nih.govnih.gov This initial step is catalyzed by 3-hydroxypyridine dehydrogenase. nih.gov
Ring Cleavage: The pyridine (B92270) ring of 2,5-DHP is then opened by a dioxygenase. This reaction cleaves the bond between C5 and C6, leading to the formation of N-formylmaleamic acid . nih.govresearchgate.net In some earlier studies with Achromobacter extracts, heat treatment allowed for the accumulation of maleamate and formate, suggesting N-formylmaleamic acid as a precursor. nih.govnih.gov
Amide Hydrolysis: N-formylmaleamic acid is subsequently deformylated to yield maleamic acid and formate. nih.govnih.gov
Deamination: Maleamic acid is then deaminated by a maleamate amidase to produce maleic acid and ammonia (B1221849). nih.govnih.gov
Isomerization: Finally, maleic acid is isomerized to fumaric acid , which can then enter the Krebs cycle. nih.govnih.gov
This complete mineralization of 3-hydroxypyridine allows the organism to derive both carbon and nitrogen for its growth.
Table 2: Intermediates in the Maleamate Pathway for 3-Hydroxypyridine Degradation
| Compound | Chemical Formula | Role in Pathway | Reference |
|---|---|---|---|
| 3-Hydroxypyridine | C₅H₅NO | Starting Substrate | nih.gov, nih.gov |
| 2,5-Dihydroxypyridine | C₅H₅NO₂ | Product of initial hydroxylation | nih.gov, nih.gov |
| N-Formylmaleamic acid | C₅H₅NO₄ | Product of ring cleavage | nih.gov, researchgate.net |
| Maleamic acid | C₄H₅NO₃ | Intermediate after deformylation | nih.gov, nih.gov |
| Maleic acid | C₄H₄O₄ | Product of deamination | nih.gov, nih.gov |
| Fumaric acid | C₄H₄O₄ | Final product entering central metabolism | nih.gov, nih.gov |
Bioremediation Potential for Environmental Pollution
The isolation and characterization of bacteria capable of degrading 3-hydroxypyridine highlight the potential for bioremediation of environments contaminated with this compound. nih.gov Pyridine and its derivatives are used in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals, and can be released into the environment. nih.govchempoint.com The solubility of 3-hydroxypyridine in water facilitates its dispersal, potentially leading to widespread environmental contamination. nih.gov
Microorganisms such as Agrobacterium sp. DW-1 have demonstrated the ability to completely degrade high concentrations of 3-hydroxypyridine. nih.gov Under optimal conditions (30 °C and pH 8.0), strain DW-1 was able to degrade up to 1500 mg/L of 3-hydroxypyridine within 66 hours. nih.gov The fact that the degradative enzymes in these bacteria are often inducible—meaning they are synthesized in the presence of the pollutant—makes these organisms highly adapted for cleaning up contaminated sites. nih.gov
The identification of the genes and enzymes involved in the degradation pathways, such as the 3hpd gene cluster, opens up possibilities for genetic engineering approaches to enhance the bioremediation capabilities of these or other microorganisms. nih.govbiorxiv.org By understanding the metabolic routes, it may be possible to optimize conditions for microbial growth and degradation activity, providing a cost-effective and environmentally friendly strategy for the removal of 3-hydroxypyridine from polluted soil and water. nih.gov
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for synthesizing 3-hydroxypyridine (B118123) and its derivatives is a paramount goal in contemporary organic chemistry. nih.govnih.gov Traditional synthetic pathways often involve harsh conditions and the use of hazardous reagents. google.com Consequently, research is shifting towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrsc.org
Recent advancements include one-pot multicomponent reactions, which offer high atom economy and reduced reaction times. nih.gov For instance, microwave-assisted synthesis has been shown to produce pyridine (B92270) derivatives with excellent yields (82-94%) in a fraction of the time (2-7 minutes) compared to conventional heating methods. nih.gov Another promising strategy involves the utilization of bio-based feedstocks like furfural (B47365), a derivative of agricultural waste, to produce 3-hydroxypyridines, thereby moving away from fossil fuel dependency. researchgate.net The development of effective heterogeneous catalysts is crucial for the pyridinization of these renewable biomass derivatives under mild conditions. researchgate.net Furthermore, rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes in green solvents like ethanol (B145695) represents an environmentally friendly route to pyridine derivatives with yields up to 93%. rsc.org
A novel approach to producing 3-hydroxy-2-nitropyridine (B88870) involves a "telescopic reaction" that combines furfurylamine (B118560) oxidation hydrolysis with a nitration reaction. patsnap.com This method significantly shortens the post-treatment process and replaces mixed acids with metal nitrates for nitration, thus mitigating equipment corrosion and environmental pollution while increasing the reaction yield. patsnap.com Another innovative technique for the C3 selective hydroxylation of pyridines is through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov This metal-free transformation is noted for its operational simplicity and broad functional group compatibility. acs.orgnih.gov
| Synthesis Method | Key Features | Yield | Reference |
| Microwave-Assisted Multicomponent Reaction | Short reaction time, high efficiency | 82-94% | nih.gov |
| Bio-based Furfural Conversion | Utilizes renewable feedstock | - | researchgate.net |
| Rhodium-Catalyzed Cycloaddition | Green solvent (ethanol), high tolerance | up to 93% | rsc.org |
| Telescopic Reaction (for 3-hydroxy-2-nitropyridine) | Shortened process, reduced acid use | up to 90% | patsnap.com |
| Photochemical Isomerization of Pyridine N-Oxides | Metal-free, operational simplicity | Moderate to good | acs.orgnih.gov |
Exploration of Novel Biological Targets and Therapeutic Principles (Pre-clinical)
The 3-hydroxypyridine scaffold is a well-established pharmacophore, and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. nih.gov Preclinical research is actively investigating novel biological targets and therapeutic applications for this class of compounds.
Derivatives of 3-hydroxypyridine have shown a wide range of biological activities, including potential as anticancer and antidiabetic agents. nih.govnih.gov For example, certain 3-hydroxy-4-thiopyridone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Furthermore, 3-hydroxypyridine derivatives are being explored as inhibitors of metalloenzymes, such as histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.govnih.gov
In the realm of neuropharmacology, 3-hydroxypyridine derivatives have been studied for their effects on central neurons. nih.gov For instance, the derivative IBKhF-27 has been shown to inhibit synaptic transmission in the cerebellum, suggesting a potential role in modulating neuronal activity. nih.gov Additionally, some 3-hydroxypyridine derivatives, such as emoxypine, have been found to modulate the activity of monoamine oxidase (MAO), an enzyme implicated in various neurological disorders. researchgate.net
The antimicrobial potential of 3-hydroxypyridine derivatives is also a significant area of research. benthamdirect.com New 3-hydroxypyridine-4-one analogs have been synthesized and evaluated for their activity against various microorganisms, with some compounds showing greater potency than the reference drug ampicillin (B1664943) against S. aureus and E. coli. benthamdirect.com
| Biological Target/Principle | Example Compound/Derivative | Preclinical Finding | Reference |
| Cancer (Cytotoxicity) | 3-hydroxy-4-thiopyridone derivative 1e | IC50 values in the 50-nM range in HCT116 and SW480 cells | nih.gov |
| Cancer (HDAC Inhibition) | 2-thiophene (15j) and 2-furan (15k) pyridine derivatives | Inhibition of cell growth and regulation of cell cycle genes in breast and prostate cancer cell lines | nih.gov |
| Neuromodulation | IBKhF-27 (3-hydroxypyridine derivative) | Inhibition of synaptic transmission in cerebellar Purkinje cells | nih.gov |
| MAO Inhibition | Emoxypine (3-hydroxypyridine derivative) | Decreased MAO-A and MAO-B activity in vitro | researchgate.net |
| Antimicrobial Activity | 3-hydroxypyridine-4-one derivative 6c | MIC value of 32 µg/mL against S. aureus and E. coli | benthamdirect.com |
Advanced Applications in Functional Materials and Nanotechnology
The unique electronic and optical properties of the 3-hydroxypyridine scaffold make it an attractive building block for the development of advanced functional materials and for applications in nanotechnology. Research in this area is focused on harnessing these properties to create novel polymers, dyes, and nanomaterials with tailored functionalities.
One emerging trend is the use of 3-hydroxypyridine and its derivatives in the creation of new polymers. These polymers can exhibit unique characteristics due to the presence of the pyridine ring, which can influence properties such as thermal stability, conductivity, and light-emitting capabilities. For instance, aromatic polyethers containing pyridine units are being investigated for use in polymer electrolyte membranes for high-temperature fuel cells. nih.gov
In nanotechnology, 3-hydroxypyridine derivatives are being utilized in the synthesis of nanoparticles. For example, they have been used in the green synthesis of ZnO nanoparticles and Ag-doped ZnO nanocomposites, which have applications in high-performance asymmetric supercapacitors. acs.org The ability of 3-hydroxypyridine to act as a photosensitizer is also being explored. medchemexpress.com Upon UVA/UVB excitation, it can mediate oxidative stress, which has implications for applications in photodynamic therapy and the development of photosensitive materials. medchemexpress.com
Rational Design of High-Performance Catalytic Systems
The 3-hydroxypyridine moiety serves as a versatile ligand platform in the design of high-performance catalytic systems. rsc.org Its ability to coordinate with a wide range of metal ions makes it a valuable component in the development of novel catalysts for various chemical transformations. nih.govrsc.org
A significant area of focus is the development of catalysts for small-molecule activations. rsc.org Metal complexes incorporating pyridinol ligands are being investigated for their catalytic activity in reactions such as hydrogenation and dehydrogenation. rsc.org For example, an iridium(III) complex with a 2-pyridinol ligand has shown good catalytic activity in the dehydrogenation of secondary alcohols. rsc.org
The design of biomimetic catalysts is another exciting frontier. The active site of [Fe]-hydrogenase, a metalloenzyme that catalyzes the reversible splitting of H2, features a pyridinol-like motif. rsc.org This has inspired the development of synthetic iron complexes with pyridinol ligands that aim to mimic the function of this enzyme. rsc.org
Furthermore, 3-hydroxypyridine has been shown to be effective in copper-catalyzed O-arylation reactions, facilitating the formation of carbon-oxygen bonds. Derivatives of 3-hydroxypyridine are also used in the catalytic hydrogenation of hydroxypyridines to produce the corresponding hydroxypiperidines, which are valuable chemical intermediates. google.com
| Catalytic Application | Metal/Catalyst System | Key Transformation | Reference |
| Dehydrogenation of Alcohols | Iridium(III) complex with 2-pyridinol ligand | Secondary alcohol to ketone | rsc.org |
| Biomimetic H2 Activation | Iron complexes with pyridinol ligands | Mimicking [Fe]-hydrogenase activity | rsc.org |
| O-Arylation | Copper-catalyzed reactions | Formation of C-O bonds | |
| Hydrogenation | Platinum group metal catalysts | 3-Hydroxypyridine to 3-hydroxypiperidine | google.com |
| Ethylene Polymerization | Nickel(II) complexes with iminopyridine ligands | Ethylene to branched polyethylene | researchgate.net |
Interdisciplinary Research Integrating Chemical and Biological Sciences
The intersection of chemistry and biology provides a fertile ground for exploring the full potential of 3-hydroxypyridine and its derivatives. Interdisciplinary research is crucial for elucidating the mechanisms of action of these compounds and for developing new applications in medicine and biotechnology.
One area of active investigation is the study of the catabolism of 3-hydroxypyridine in microorganisms. nih.gov Understanding the enzymatic pathways involved in the degradation of this compound can provide insights into bioremediation strategies and the biosynthesis of valuable chemicals. nih.gov For example, a four-component dehydrogenase has been identified as being responsible for the initial step in the catabolism of 3-hydroxypyridine in Ensifer adhaerens HP1. nih.gov
The role of 3-hydroxypyridine derivatives in modulating biological processes at the molecular level is another key research focus. This includes studying their interactions with biological targets such as enzymes and receptors. nih.govnih.gov For instance, molecular docking studies are being used to understand how these compounds bind to the active sites of enzymes like histone deacetylases, which can aid in the rational design of more potent and selective inhibitors. nih.gov
Furthermore, the integration of chemical synthesis with biological evaluation is essential for the development of new therapeutic agents. nih.gov This involves synthesizing libraries of 3-hydroxypyridine derivatives and screening them for activity against various diseases, such as bacterial infections and cancer. nih.gov The insights gained from these studies can guide the optimization of lead compounds to improve their efficacy and pharmacokinetic properties. nih.gov
Q & A
Q. What are the key physicochemical properties of 3-hydroxypyridine hydrochloride, and how do they influence experimental design?
- Methodological Answer : The compound's melting point (125–128°C), boiling point (318.9°C), and density (1.2 g/cm³) dictate solubility and stability during synthesis. For instance, its low boiling point suggests vacuum distillation as a viable purification method. Hygroscopicity requires anhydrous storage conditions to prevent hydrolysis. Analytical techniques like HPLC or GC-MS should validate purity, especially given its structural similarity to vitamin B6 derivatives, which may introduce co-eluting impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory PPE includes nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of aerosols. Waste must be segregated into halogenated organic containers and processed by certified disposal services. Contaminated glassware requires neutralization with 10% sodium bicarbonate before washing. Training on SDS documentation and emergency procedures (e.g., spill management) is essential .
Q. How can researchers verify the structural integrity of this compound derivatives?
- Methodological Answer : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm). IR spectroscopy identifies hydroxyl (O-H stretch ~3200 cm⁻¹) and pyridine ring vibrations (C=N ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance). X-ray crystallography resolves stereochemistry in metal complexes, as seen in ruthenium carboxylate structures .
Advanced Research Questions
Q. What enzymatic pathways involve this compound, and how can they be studied in microbial systems?
- Methodological Answer : In Ensifer adhaerens, the four-component dehydrogenase HpdA1A2A3A4 catalyzes 3-hydroxypyridine hydroxylation to 2,5-dihydroxypyridine. Researchers can clone hpdA genes into E. coli BL21(DE3) for heterologous expression. Activity assays (e.g., NADH consumption at 340 nm) quantify enzyme kinetics. Mutagenesis of the HpdA3 SRPBCC domain (residues 120-250) disrupts substrate binding, confirming its role in catalysis .
Q. What synthetic routes optimize enantioselective synthesis of 3-hydroxypyridine-derived pharmacophores?
- Methodological Answer : Chiral resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) achieves >95% ee for (R)-4-amino-3-hydroxybutanoic acid. Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts yields enantiopure intermediates. Compare yields and scalability: enzymatic methods (65–80% yield, mild conditions) vs. chemical routes (90% yield but require high-pressure H₂) .
Q. How do metal complexes of this compound enhance antimicrobial activity?
- Methodological Answer : Ruthenium(II) carboxylate complexes (e.g., [Ru(O₂CCH₃)₂(3-pyOH)₂]) exhibit distorted octahedral geometries, confirmed by single-crystal XRD. Minimum inhibitory concentrations (MICs) against S. aureus (4–8 µg/mL) correlate with ligand hydrophobicity. Electrochemical studies (cyclic voltammetry) reveal redox-active Ru centers, suggesting reactive oxygen species (ROS) generation as the antimicrobial mechanism .
Q. What analytical strategies address impurity profiling in this compound synthesis?
- Methodological Answer : LC-MS/MS identifies common impurities like 3-hydroxypyridine-N-oxide (m/z 112.04) and chlorinated byproducts. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation using forced degradation protocols (acid/base/oxidative stress). Pharmacopeial standards (e.g., USP) require <0.1% total impurities; orthogonal methods (HPLC-UV vs. CE) validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
